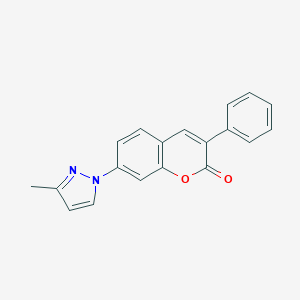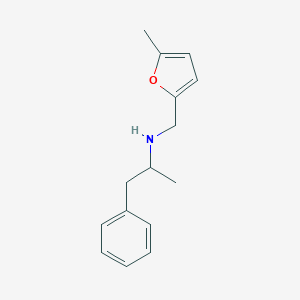![molecular formula C20H25ClN4O4S B187540 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 4595-05-5](/img/structure/B187540.png)
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 58261, is a highly selective adenosine A2A receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mechanism Of Action
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 is a highly selective adenosine A2A receptor antagonist. Adenosine A2A receptors are predominantly expressed in the brain, where they play a role in regulating neurotransmitter release and neuronal excitability. By blocking the adenosine A2A receptor, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 increases the activity of dopaminergic neurons in the brain, which leads to improved motor function in Parkinson's disease and Huntington's disease.
Biochemical And Physiological Effects
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopaminergic neurons, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to reduce inflammation, oxidative stress, and apoptosis in various cell types. It has also been shown to increase the activity of natural killer cells, which play a role in immune surveillance against cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 is its high selectivity for the adenosine A2A receptor, which reduces the potential for off-target effects. However, one of the limitations of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 is its relatively low potency, which requires high concentrations for in vitro experiments.
Future Directions
There are a number of potential future directions for research on 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261. One area of interest is the development of more potent analogs of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 for use in in vitro and in vivo experiments. Another area of interest is the investigation of the potential therapeutic applications of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the potential use of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 as a therapeutic agent in combination with other drugs is an area of interest for future research.
Synthesis Methods
The synthesis of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 involves the reaction of 7-methyl-3,7-dihydro-1H-purine-2,6-dione with 4-chlorophenylhydrazine in the presence of acetic anhydride to form 7-(4-chlorophenyl)-3,7-dihydro-1H-purine-2,6-dione. This compound is then reacted with 3-(2-hydroxypropylthio)propan-1-ol in the presence of potassium carbonate to form 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261. The overall yield of the synthesis is approximately 30%.
Scientific Research Applications
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to improve motor function and reduce the severity of dyskinesias. In Huntington's disease, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function. In cancer, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to inhibit the growth and metastasis of various types of cancer cells.
properties
CAS RN |
4595-05-5 |
|---|---|
Product Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione |
Molecular Formula |
C20H25ClN4O4S |
Molecular Weight |
453 g/mol |
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C20H25ClN4O4S/c1-3-4-5-10-30-20-22-17-16(18(27)23-19(28)24(17)2)25(20)11-14(26)12-29-15-8-6-13(21)7-9-15/h6-9,14,26H,3-5,10-12H2,1-2H3,(H,23,27,28) |
InChI Key |
SORXCWFMTULHHW-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



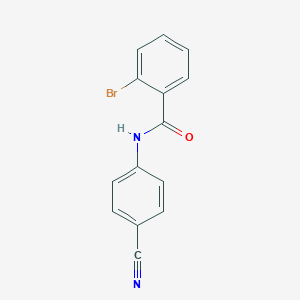
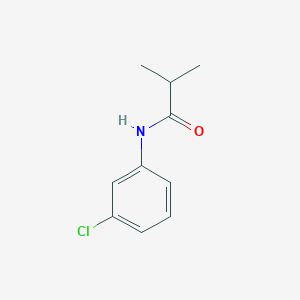
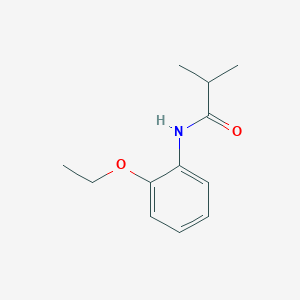
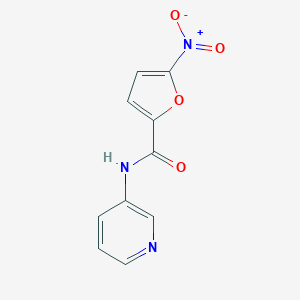
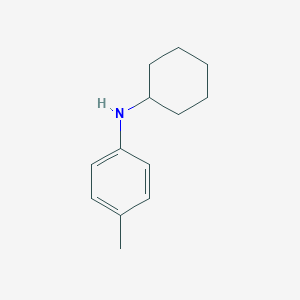
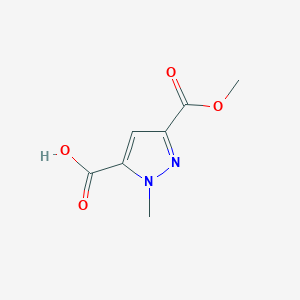
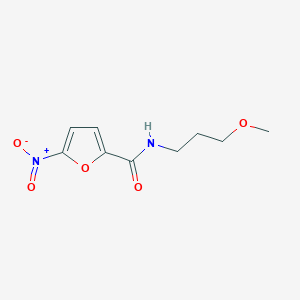
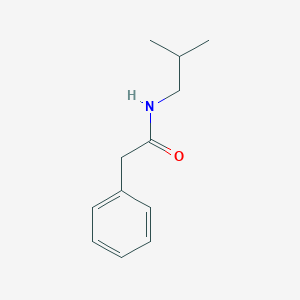
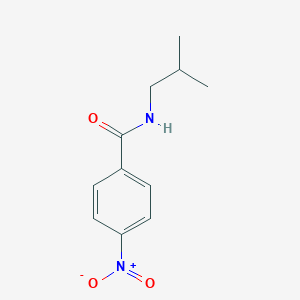
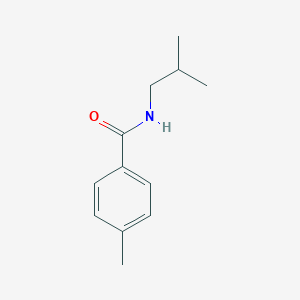
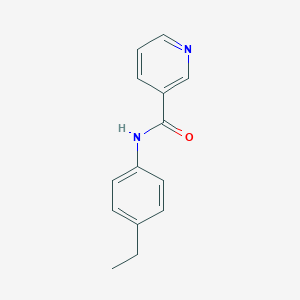
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
